

# In-Depth Technical Guide: Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate

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## Compound of Interest

Compound Name: *N*-Boc-2-(4-aminophenyl)ethanol

Cat. No.: B180218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, a valuable intermediate in organic synthesis and drug discovery.

## Chemical Structure and Identification

Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is itself bonded to a phenyl ring substituted with a 2-hydroxyethyl group at the para position.

Chemical Structure:

Key Identifiers:

Identifier	Value
CAS Number	104060-23-3 <a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub>
Molecular Weight	237.29 g/mol <a href="#">[2]</a>
IUPAC Name	tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate

## Physicochemical Properties

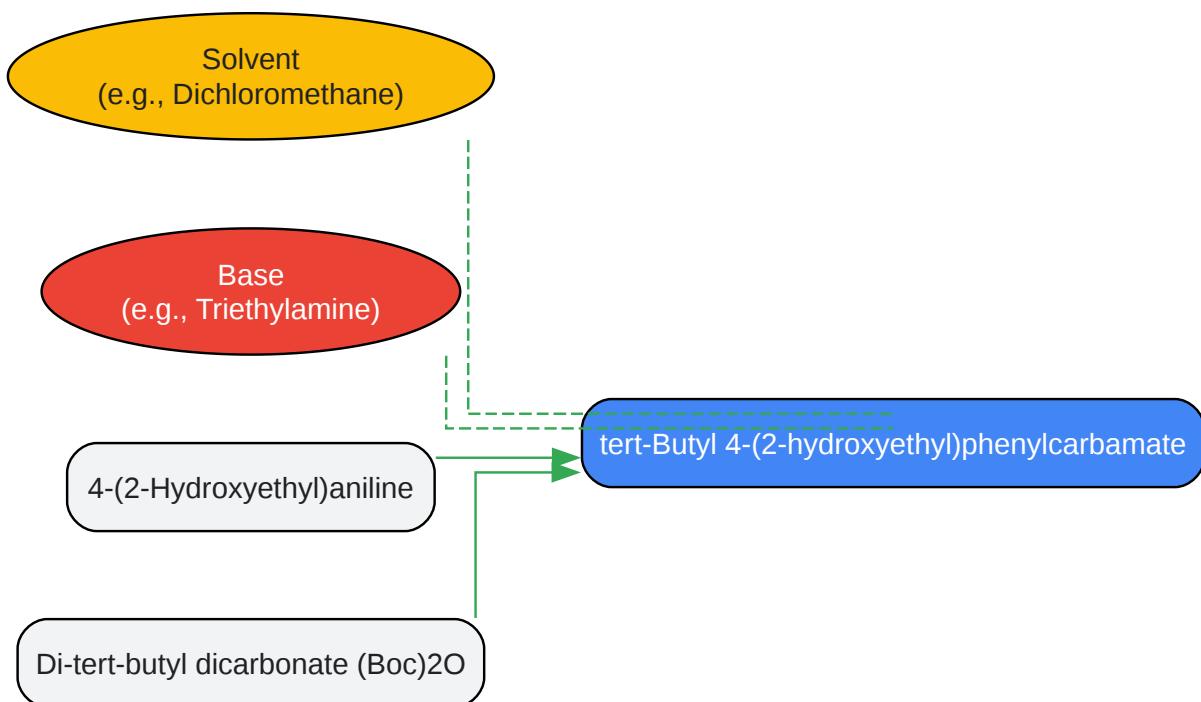
Detailed experimental data on the physical properties of tert-butyl 4-(2-hydroxyethyl)phenylcarbamate are not widely available in public literature. The following table summarizes computed and available data. Researchers should verify these properties experimentally.

Property	Value	Source
Appearance	White to off-white solid	Typical for similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.	Inferred from structure
XLogP3-AA	2.1	Computed
Hydrogen Bond Donor Count	2	Computed
Hydrogen Bond Acceptor Count	4	Computed

## Synthesis

A plausible synthetic route to tert-butyl 4-(2-hydroxyethyl)phenylcarbamate involves the protection of the amino group of 4-(2-hydroxyethyl)aniline with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ).

Reaction Scheme:

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A plausible synthetic pathway for the target compound.

## Experimental Protocol (General Procedure)

This protocol is a general representation and may require optimization.

Materials:

- 4-(2-Hydroxyethyl)aniline
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et<sub>3</sub>N) or another suitable base
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-hydroxyethyl)aniline (1.0 eq) in anhydrous DCM.
- Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution.
- Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
  - Quench the reaction by adding water or saturated aqueous  $NaHCO_3$  solution.
  - Separate the organic layer.
  - Extract the aqueous layer with DCM (2-3 times).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous  $MgSO_4$  or  $Na_2SO_4$ .
  - Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Characterization: Characterize the purified product by  $^1H$  NMR,  $^{13}C$  NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

## Spectroscopic Data (Predicted and Representative)

While specific, experimentally validated spectra for tert-butyl 4-(2-hydroxyethyl)phenylcarbamate are not readily available in public databases, the following data are predicted based on its structure and data from analogous compounds.

### **<sup>1</sup>H NMR Spectroscopy (Predicted)**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.3	d	2H	Ar-H (ortho to NHBoc)
~7.1	d	2H	Ar-H (ortho to CH <sub>2</sub> CH <sub>2</sub> OH)
~6.5	br s	1H	NH
~3.8	t	2H	-CH <sub>2</sub> OH
~2.8	t	2H	Ar-CH <sub>2</sub> -
~1.7	t (br)	1H	OH
1.5	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

### **<sup>13</sup>C NMR Spectroscopy (Predicted)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~153	C=O (carbamate)
~137	Ar-C (ipso to NHBoc)
~135	Ar-C (ipso to $\text{CH}_2\text{CH}_2\text{OH}$ )
~129	Ar-CH
~119	Ar-CH
~80	$-\text{C}(\text{CH}_3)_3$
~63	$-\text{CH}_2\text{OH}$
~39	Ar- $\text{CH}_2$ -
~28	$-\text{C}(\text{CH}_3)_3$

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch
~3300	Medium	N-H stretch
3000-2850	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
1600-1450	Medium	C=C stretch (aromatic)
~1530	Medium	N-H bend
~1240, ~1160	Strong	C-O stretch (carbamate)
~1050	Medium	C-O stretch (alcohol)

## **Mass Spectrometry (Predicted)**

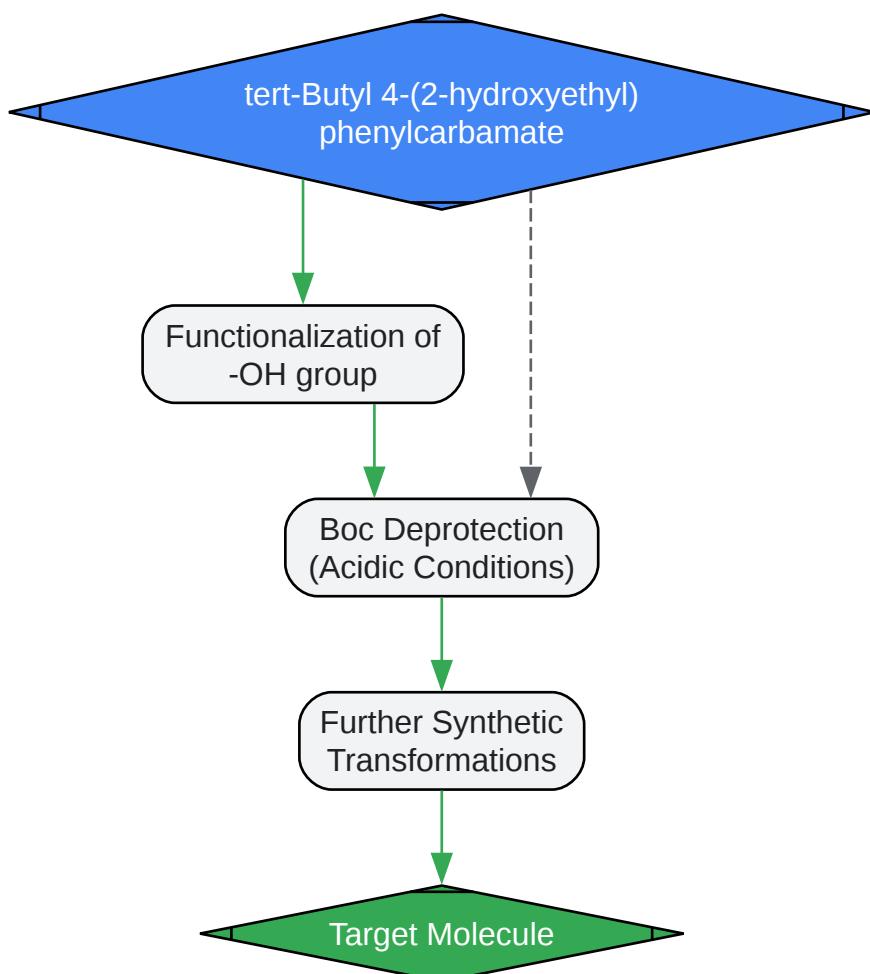
- Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  238.14. Also, adducts with sodium  $[\text{M}+\text{Na}]^+$  at  $\text{m/z}$  260.12 and potassium  $[\text{M}+\text{K}]^+$  at  $\text{m/z}$  276.10 may be observed.

- Electron Ionization (EI-MS): The molecular ion peak  $[M]^+$  at m/z 237 may be weak or absent. Common fragmentation patterns would include the loss of the tert-butyl group (-57) to give a fragment at m/z 180, and loss of isobutylene (-56) followed by loss of  $CO_2$  (-44).

## Applications in Research and Development

Tert-butyl 4-(2-hydroxyethyl)phenylcarbamate serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protected amine allows for selective reactions at other positions of the molecule. The hydroxyl group can be further functionalized, for example, by conversion to an ether, ester, or halide, or used in coupling reactions. The Boc group can be readily removed under acidic conditions to liberate the free amine for subsequent transformations.

Workflow for Utilization in Synthesis:



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General synthetic utility workflow.

## Safety and Handling

- Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled with care. Assume it may be harmful if swallowed, inhaled, or in contact with skin. May cause eye and skin irritation.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on tert-butyl 4-(2-hydroxyethyl)phenylcarbamate. Researchers are advised to consult original research articles and safety data sheets for the most detailed and up-to-date information.

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## References

- 1. manchesterorganics.com [manchesterorganics.com]
- 2. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
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